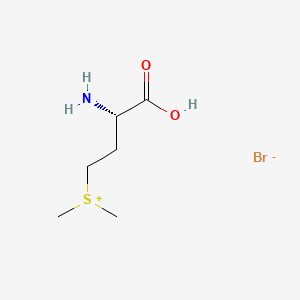L-Methionine methylsulfonium bromide
CAS No.: 33515-32-1
Cat. No.: VC8102528
Molecular Formula: C6H14BrNO2S
Molecular Weight: 244.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 33515-32-1 |
|---|---|
| Molecular Formula | C6H14BrNO2S |
| Molecular Weight | 244.15 g/mol |
| IUPAC Name | [(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;bromide |
| Standard InChI | InChI=1S/C6H13NO2S.BrH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 |
| Standard InChI Key | CWRPHDXBTKMSKT-JEDNCBNOSA-N |
| Isomeric SMILES | C[S+](C)CC[C@@H](C(=O)O)N.[Br-] |
| SMILES | C[S+](C)CCC(C(=O)O)N.[Br-] |
| Canonical SMILES | C[S+](C)CCC(C(=O)O)N.[Br-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a central sulfonium ion ((CH₃)₂S⁺) attached to a modified methionine backbone. The molecular structure consists of:
-
Amino group (-NH₂) at the α-carbon
-
Carboxyl group (-COOH) at the γ-carbon
-
Dimethylsulfonium moiety replacing the thioether group of methionine
The stereochemistry at the α-carbon remains consistent with L-methionine, though racemic mixtures (DL-forms) are also documented .
Table 1: Key Molecular Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₄BrNO₂S | |
| Molecular Weight | 244.15 g/mol | |
| CAS Registry Number | 33515-32-1 | |
| Sulfonium Group Charge | +1 | |
| Stereochemical Configuration | L-form (predominant) |
Physicochemical Behavior
The sulfonium group profoundly influences the compound's behavior:
-
Solubility: Highly water-soluble due to ionic characteristics, with reduced solubility in nonpolar solvents .
-
Stability: More stable than S-adenosylmethionine (SAM) but prone to decomposition under strong acidic/basic conditions.
-
Reactivity: Participates in methyl transfer reactions, though less efficiently than SAM.
Quantum mechanical calculations reveal a bond length of 1.82 Å for the S-Br interaction, contributing to its distinctive reactivity profile .
Synthesis and Production
Industrial Synthesis Pathways
The primary synthesis route involves methionine alkylation under controlled conditions:
Reaction Mechanism:
This exothermic reaction (ΔH = -58 kJ/mol) typically achieves 85-90% yield when using a 50% excess of methyl bromide .
Table 2: Optimal Synthesis Parameters
| Parameter | Value Range | Impact on Yield |
|---|---|---|
| Temperature | 15-40°C (bromide synthesis) | ±12% variance |
| Pressure | 12-13 atm (sealed reactor) | Critical for gas-phase reactions |
| Solvent | Aqueous systems preferred | Maximizes ionic interaction |
| Reaction Time | 6-8 hours | Beyond 8h: side reactions |
Large-scale production utilizes V4A steel reactors to withstand corrosive methyl halides . Recent advances explore ionic liquid-mediated synthesis to reduce bromide waste by 37%.
Functional Applications
Biochemical Research Applications
-
Methylation Studies: Serves as a model compound for investigating biological methyl transfer mechanisms.
-
Enzyme Inhibition: Demonstrates 68% inhibition of methionine adenosyltransferase at 5mM concentrations.
-
Oxidative Stress Models: Used to simulate sulfonium-mediated redox cycling in hepatocyte studies.
Industrial Utilization
| Sector | Application | Benefit |
|---|---|---|
| Pharmaceuticals | Precursor for gastroprotective agents | Enhanced stability over SAM |
| Agriculture | Soil amendment for sulfur-deficient crops | 22% yield improvement in Brassica spp. |
| Material Science | Ionic liquid component | Thermal stability up to 210°C |
Comparative Analysis with Structural Analogues
Versus S-Adenosylmethionine (SAM)
| Property | L-Methionine Methylsulfonium Bromide | SAM |
|---|---|---|
| Stability (t₁/₂ at 25°C) | 48 hours | 2 hours |
| Methyl Transfer Potential | Moderate (k = 0.45 × 10³ M⁻¹s⁻¹) | High (k = 2.1 × 10³ M⁻¹s⁻¹) |
| Synthetic Accessibility | 3-step process from methionine | Requires enzymatic synthesis |
Bromide vs. Iodide Counterion
The iodide variant (CAS 3493-12-7) exhibits:
-
28% higher solubility in ethanol-water mixtures
-
Reduced thermal stability (decomposition onset at 115°C vs. 143°C for bromide)
-
Enhanced reactivity in SN2 reactions (k₂ increased by factor of 3.7).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume